molecular formula C17H13NO6 B14499529 5,7-Dimethoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one CAS No. 63487-12-7

5,7-Dimethoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one

Cat. No.: B14499529
CAS No.: 63487-12-7
M. Wt: 327.29 g/mol
InChI Key: QVGIVQGJTZMMMK-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the flavonoid family This compound is characterized by its benzopyran core structure, substituted with methoxy and nitrophenyl groups

Preparation Methods

The synthesis of 5,7-Dimethoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-nitrobenzaldehyde with 5,7-dimethoxy-4H-chromen-4-one under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or pyridine, followed by purification through recrystallization or chromatography .

Chemical Reactions Analysis

5,7-Dimethoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction of the nitro group can be achieved using hydrogenation catalysts such as palladium on carbon or chemical reducing agents like sodium borohydride, resulting in the formation of amino derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like sodium ethoxide or lithium aluminum hydride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces amino derivatives .

Scientific Research Applications

5,7-Dimethoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one has been explored in various scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets. For instance, its potential anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways, such as kinases. The compound’s methoxy and nitrophenyl groups play crucial roles in binding to the active sites of these enzymes, thereby blocking their activity and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

5,7-Dimethoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one can be compared with other flavonoid derivatives such as:

    Quercetin: Known for its antioxidant properties, quercetin has a similar benzopyran core but lacks the nitrophenyl group.

    Kaempferol: Another flavonoid with anti-inflammatory properties, kaempferol differs in its hydroxylation pattern.

    Genistein: A phytoestrogen with anticancer properties, genistein has a different substitution pattern on the benzopyran core.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .

Properties

CAS No.

63487-12-7

Molecular Formula

C17H13NO6

Molecular Weight

327.29 g/mol

IUPAC Name

5,7-dimethoxy-2-(2-nitrophenyl)chromen-4-one

InChI

InChI=1S/C17H13NO6/c1-22-10-7-15(23-2)17-13(19)9-14(24-16(17)8-10)11-5-3-4-6-12(11)18(20)21/h3-9H,1-2H3

InChI Key

QVGIVQGJTZMMMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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